molecular formula C19H12Cl3NO3S B11177606 2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide

2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B11177606
M. Wt: 440.7 g/mol
InChI Key: ZKUPEOZMYCRHAH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of multiple chlorine atoms and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including chlorination and sulfonation reactions. One common method involves the chlorination of a benzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folic acid synthesis, leading to antimicrobial effects. The compound may also interact with other cellular pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of both a sulfonamide and a phenylcarbonyl group

Properties

Molecular Formula

C19H12Cl3NO3S

Molecular Weight

440.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C19H12Cl3NO3S/c20-13-7-9-17(15(10-13)19(24)12-4-2-1-3-5-12)23-27(25,26)18-11-14(21)6-8-16(18)22/h1-11,23H

InChI Key

ZKUPEOZMYCRHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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